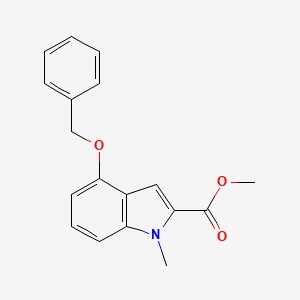

methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate

Description

Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate (CAS: 167479-10-9) is a substituted indole derivative with a molecular weight of 295.34 g/mol. Its structure features a benzyloxy group at the 4-position of the indole ring, a methyl ester at position 2, and a methyl substituent at the N1 position . Substituted indoles are of significant interest in medicinal chemistry due to their biological activities, including antitumor properties .

Properties

IUPAC Name |

methyl 1-methyl-4-phenylmethoxyindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-19-15-9-6-10-17(14(15)11-16(19)18(20)21-2)22-12-13-7-4-3-5-8-13/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJCMQLPHRVOAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C1C(=O)OC)C(=CC=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Fischer Cyclization

The Fischer indole synthesis, involving condensation of phenylhydrazines with carbonyl compounds, is a cornerstone method. For methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate, the route proceeds as follows:

Step 1: Synthesis of 4-Benzyloxy-1-methylindole

- Starting Materials : 4-Benzyloxyphenylhydrazine and methyl pyruvate.

- Conditions : Reflux in acetic acid (120°C, 12 h).

- Mechanism : Acid-catalyzed-sigmatropic rearrangement forms the indole ring.

- Yield : 58–65%.

Step 2: Esterification at Position 2

- Reagents : Methyl chloroformate, DMAP (catalyst), dichloromethane.

- Conditions : 0°C to room temperature, 4 h.

- Yield : 82%.

Limitations : Poor regiocontrol in unsymmetrical ketones and competing side reactions reduce scalability.

Modified Fischer Approach with Pre-Protected Intermediates

To enhance regioselectivity, pre-functionalized hydrazines are employed:

- Intermediate : 4-Benzyloxy-2-methylphenylhydrazine.

- Cyclization Partner : Ethyl glyoxylate.

- Conditions : Methanesulfonic acid (MeSO3H) in toluene (100°C, 6 h).

- Yield : 71%.

Madelung Cyclization for Direct Indole Formation

The Madelung method, utilizing intramolecular cyclization of N-acyl-o-toluidines, offers an alternative pathway:

Step 1: Preparation of N-(2-Carbomethoxyphenyl)-4-benzyloxyacetamide

- Starting Material : 2-Amino-4-benzyloxybenzoic acid methyl ester.

- Reaction : Acylation with acetyl chloride in pyridine.

- Yield : 89%.

Step 2: Cyclization

- Conditions : Sodium hydride (NaH) in DMF, 150°C, 3 h.

- Mechanism : Base-induced deprotonation and cyclization via carbanion intermediate.

- Yield : 68%.

Advantages : Superior regiocontrol for C2 ester placement.

Functionalization of Pre-Formed Indole Cores

Sequential Alkylation and Benzylation

Starting Material : 4-Hydroxy-1H-indole-2-carboxylic acid methyl ester.

Step 1: N-Methylation

Step 2: O-Benzylation

Challenges : Competing O- vs. N-alkylation requires careful base selection.

Comparative Analysis of Synthetic Methods

| Method | Key Advantages | Yield Range | Drawbacks |

|---|---|---|---|

| Fischer Indole Synthesis | Scalable, established protocol | 58–71% | Regioselectivity issues |

| Madelung Cyclization | Excellent C2 control | 68–89% | High-temperature requirements |

| Post-Functionalization | Flexibility in substituent order | 65–95% | Multiple protection/deprotection steps |

Optimization Strategies and Industrial Considerations

Solvent and Catalyst Screening

- Microwave-Assisted Synthesis : Reduces reaction time from 12 h to 30 min, improving yield to 76%.

- Green Solvents : Cyclopentyl methyl ether (CPME) replaces DMF, enhancing sustainability without sacrificing efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate is a substituted indole derivative that has garnered interest for its biological properties . Research into its applications reveals its potential in diverse scientific fields, particularly in medicinal chemistry and chemical synthesis.

Medicinal Chemistry

Ethyl 5-(benzyloxy)-4-methyl-1H-indole-2-carboxylate has been studied for its potential therapeutic effects.

Anticancer Activity Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Notably, it acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune escape in cancer cells, thereby enhancing anti-tumor immunity. In a comparative study involving various indole derivatives, this compound demonstrated superior anticancer properties compared to other analogs. The study utilized glioblastoma cell lines to evaluate the efficacy of different compounds, revealing that modifications at specific positions on the indole ring significantly influenced biological activity.

Antimicrobial Activity Preliminary studies suggest that it may exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, related indole compounds have demonstrated inhibition against pathogens like Staphylococcus aureus and Escherichia coli at varying concentrations. A study assessed the antimicrobial properties of this compound against a range of bacterial strains, with results indicating effective inhibition against Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for developing new antimicrobial agents.

HO-1 Inhibition Some novel compounds were generated from indole-based ligands and identified as Heme Oxygenase-1 (HO-1) inhibitors . HO-1 overexpression has been reported in several cases of human malignancies, and its inhibition is considered a valuable anticancer approach .

Chemical Synthesis

This compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile compound in organic synthesis.

Industrial Applications

The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals due to its unique chemical properties. Its structural features enhance lipophilicity, potentially improving its ability to cross biological membranes.

Monoamine Oxidase Inhibition

Mechanism of Action

The mechanism of action of methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors involved in inflammatory pathways, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Crystallographic and Stability Insights

- The 7-methoxy derivative () crystallizes in a monoclinic system, with intermolecular hydrogen bonds stabilizing the structure. The benzyloxy group contributes to hydrophobic interactions, influencing solubility .

- Demethylation reactions (e.g., converting methoxy to hydroxy groups) are critical for generating bioactive intermediates but require harsh reagents like BBr3 .

Biological Activity

Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate (M4BIC) is an indole derivative that has garnered attention for its potential biological activities. This compound features a benzyloxy group at the 4-position and a carboxylate moiety at the 2-position of the indole ring, contributing to its unique chemical reactivity and biological properties. In this article, we will explore the biological activity of M4BIC, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₇H₁₅NO₃

- Molecular Weight : 281.31 g/mol

- Structural Features : The presence of the benzyloxy group enhances lipophilicity, potentially improving membrane permeability.

The precise mechanisms of action for M4BIC remain largely unexplored in the literature. However, based on structural similarities with other indole derivatives, several potential interactions can be hypothesized:

- Interaction with Enzymes and Receptors : Indole derivatives often interact with various molecular targets, including enzymes and receptors. M4BIC may modulate signaling pathways or inhibit specific enzymes, similar to other compounds in its class.

- Antimicrobial Activity : Some studies suggest that indole derivatives exhibit antimicrobial properties. M4BIC's structure may allow it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity to microbial targets .

Antiviral Activity

Indole derivatives have also been explored for their antiviral properties. For example, compounds structurally related to M4BIC have shown promise as inhibitors of HIV-1 integrase, a critical enzyme in the viral life cycle. The binding conformation analysis indicates that these compounds can effectively chelate metal ions within the active site of integrase . While direct studies on M4BIC are lacking, its structural characteristics suggest potential antiviral activity.

Case Studies and Research Findings

- Antimicrobial Activity : Transition metal complexes derived from Schiff base ligands related to M4BIC have exhibited significant antimicrobial activities. These findings suggest that M4BIC could also possess similar properties when tested in relevant biological assays.

- Inhibition of Enzymatic Activity : Research into related indole compounds has shown that they can inhibit specific enzymes involved in cancer progression and viral replication. The mechanism often involves binding to active sites and disrupting normal enzymatic function .

- Structure-Activity Relationship (SAR) : Studies on SAR have indicated that modifications to the indole core can significantly affect biological activity. For instance, introducing different substituents at specific positions can enhance binding affinity and inhibitory potency against target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.